molecular formula C19H29N3O7S B3968827 1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine;oxalic acid

1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine;oxalic acid

Cat. No.: B3968827
M. Wt: 443.5 g/mol
InChI Key: DBUROWZSRZDBQG-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine; oxalic acid is a complex organic compound that features a piperidine and piperazine ring system. The compound is characterized by the presence of a methoxyphenyl group and a sulfonyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 1-(4-methoxyphenyl)sulfonylpiperidine. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine
  • 1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-ethylpiperazine

Uniqueness

Compared to similar compounds, 1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine exhibits unique properties due to the presence of both piperidine and piperazine rings. This dual-ring system enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S.C2H2O4/c1-18-11-13-19(14-12-18)15-7-9-20(10-8-15)24(21,22)17-5-3-16(23-2)4-6-17;3-1(4)2(5)6/h3-6,15H,7-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUROWZSRZDBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine;oxalic acid
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1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine;oxalic acid
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1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine;oxalic acid
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1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine;oxalic acid

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